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molecular formula C17H15N5S B8609978 1-Allyl-3-(3-phenylpyrido[2,3-b]pyrazin-6-yl)thiourea CAS No. 800394-59-6

1-Allyl-3-(3-phenylpyrido[2,3-b]pyrazin-6-yl)thiourea

Cat. No. B8609978
M. Wt: 321.4 g/mol
InChI Key: SOWDHVSYSKLIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193186B2

Procedure details

0.246 g of sodium hydride (6.14 mmol) is introduced into 5 ml of anhydrous dimethylformamide under nitrogen as protective gas. The mixture is cooled to 0° C. in an ice bath. 1.05 g of 3-phenylpyrido[2,3-b]pyrazin-6-ylamine (4.72 mmol) are dissolved in 5 ml of anhydrous dimethylformamide and added dropwise. The cooling bath is removed, and the mixture is left to stir at RT for 30 minutes. The mixture is then cooled to 0° C. again in the ice bath, and 0.469 g of allyl isothiocyanate (4.72 mmol), dissolved in 4 ml of anhydrous dimethylformamide, is added dropwise. After the addition is complete, the cooling bath is removed, and the mixture is then left to stir at room temperature for 1.5 hours. For working up, the mixture is poured into about 250 ml of distilled water, and the precipitated orange solid is filtered off with suction. Purification by column chromatography several times (mobile phases dichloromethane/methanol mixtures) and subsequent purification by preparative HPLC afford a yellow solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
3-phenylpyrido[2,3-b]pyrazin-6-ylamine
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.469 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([C:9]2[N:14]=[C:13]3[N:15]=[C:16]([NH2:19])[CH:17]=[CH:18][C:12]3=[N:11][CH:10]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:20]([N:23]=[C:24]=[S:25])[CH:21]=[CH2:22]>CN(C)C=O>[CH2:20]([NH:23][C:24]([NH:19][C:16]1[CH:17]=[CH:18][C:12]2[C:13]([N:15]=1)=[N:14][C:9]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)=[CH:10][N:11]=2)=[S:25])[CH:21]=[CH2:22] |f:0.1|

Inputs

Step One
Name
Quantity
0.246 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
3-phenylpyrido[2,3-b]pyrazin-6-ylamine
Quantity
1.05 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN=C2C(=N1)N=C(C=C2)N
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.469 g
Type
reactant
Smiles
C(C=C)N=C=S
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at RT for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
WAIT
Type
WAIT
Details
the mixture is left
ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
WAIT
Type
WAIT
Details
the mixture is then left
STIRRING
Type
STIRRING
Details
to stir at room temperature for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
the mixture is poured into about 250 ml of distilled water
FILTRATION
Type
FILTRATION
Details
the precipitated orange solid is filtered off with suction
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by column chromatography several times (mobile phases dichloromethane/methanol mixtures) and subsequent purification by preparative HPLC
CUSTOM
Type
CUSTOM
Details
afford a yellow solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C=C)NC(=S)NC=1C=CC=2C(=NC(=CN2)C2=CC=CC=C2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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